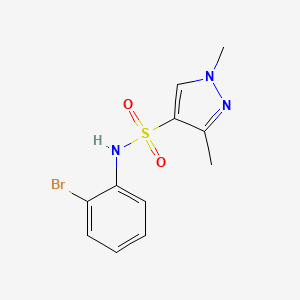
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has garnered significant attention from the scientific community due to its potential therapeutic applications. Additionally, we will explore future directions for research on this compound.
作用機序
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole can modulate various biochemical and physiological processes in the body. For instance, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
実験室実験の利点と制限
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole in laboratory experiments is its potent therapeutic activity against inflammation and cancer. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the dosage and administration route used.
将来の方向性
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of novel drug delivery systems that can enhance the compound's bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and identify potential molecular targets for therapeutic intervention. Finally, more research is needed to explore the potential of 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole in other disease areas, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a promising chemical compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. While further research is needed to fully understand its mechanism of action and potential toxicity, the compound's potent therapeutic activity and relative ease of synthesis make it an attractive option for scientific research.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through a multistep process. One of the most common methods involves the reaction of 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the addition of 1,3-benzodioxole-5-amine. The resulting compound is then purified using column chromatography.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown promising results in several scientific research applications. One such study found that the compound exhibited significant anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases. Another study showed that it had potent antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)16-17-15(18-21-16)12-6-7-13-14(8-12)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAYDVAAZDLJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)
![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)